molecular formula C20H25N3O3 B1605365 Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- CAS No. 51656-57-6

Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-

Cat. No. B1605365
CAS RN: 51656-57-6
M. Wt: 355.4 g/mol
InChI Key: HOWCUYQDKCPWDV-UHFFFAOYSA-N
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Patent
US04780541

Procedure details

2-nitro-2'-hydroxy-5'-methylazobenzene 12.9 g was added to a mixture of methanol 60 ml, water 30 ml and 97% sodium hydroxide 12.4 g, and the resultant mixure was stirred while raising temperature to 65° C. Thereafter, the mixture was cooled to 40° C., and 9-fluorenone 0.8 g and then 80% paraformaldehyde 2.1 g were added to the mixture for 1 hour. The resultant mixture was then heated to the boiling point (75° C.), and was stirred at the boiling point for 6 hours, thus almost all of the azobenzene having disappeared to produce 2-(2-hydroxy-5-methylphenyl)benzotriazole-N-oxide (Process (b) having completed).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1](C1C=CC=CC=1N=NC1C=C(C)C=CC=1O)([O-:3])=[O:2].[OH-:20].[Na+].[CH:22]1[C:34]2[C:33](=O)[C:32]3[C:27](=CC=C[CH:31]=3)[C:26]=2C=CC=1.[CH2:36]=O.[N:38]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[N:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>O.CO>[N+:1]([C:51]1[CH:50]=[CH:49][CH:48]=[CH:47][C:46]=1[N:38]=[N:39][C:40]1[CH:45]=[C:44]([C:32]([CH2:33][C:34]([CH3:26])([CH3:22])[CH3:36])([CH3:31])[CH3:27])[CH:43]=[CH:42][C:41]=1[OH:20])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
C=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resultant mixure was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled to 40° C.
STIRRING
Type
STIRRING
Details
was stirred at the boiling point for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.